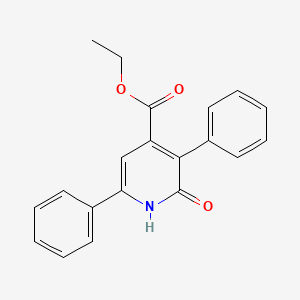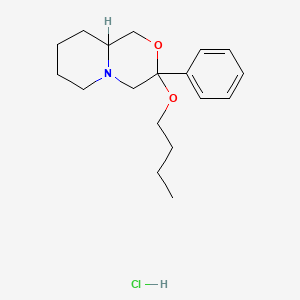
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a pyrido-oxazine ring system with a butoxy and phenyl substituent. It is of interest in various fields of scientific research due to its potential pharmacological properties and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-piperidinemethanol with alpha-bromoacetophenone to form 3-hydroxy-3-phenyloctahydropyrido(2,1-c)(1,4)oxazine, which is then converted to the desired compound through catalytic hydrogenolysis . The reaction conditions often require the use of solvents such as quinoline or diphenyl ether and temperatures around 180-185°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the butoxy or phenyl groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter levels, particularly norepinephrine, by inhibiting its reuptake . This leads to increased availability of norepinephrine in the synaptic cleft, which can enhance mood and reduce anxiety.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A structurally related compound with a similar oxazine ring system.
Viloxazine: Another oxazine derivative known for its antidepressant properties.
Benzoxazine: A compound with a benzene ring fused to an oxazine ring, used in polymer chemistry.
Uniqueness
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride is unique due to its specific substituents (butoxy and phenyl groups) and its potential pharmacological effects. Unlike other oxazine derivatives, it has shown promise in modulating central nervous system activity and may offer therapeutic benefits in treating mood disorders .
Properties
CAS No. |
126806-98-2 |
|---|---|
Molecular Formula |
C18H28ClNO2 |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
3-butoxy-3-phenyl-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-2-3-13-20-18(16-9-5-4-6-10-16)15-19-12-8-7-11-17(19)14-21-18;/h4-6,9-10,17H,2-3,7-8,11-15H2,1H3;1H |
InChI Key |
MXOLCOLASAZJRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1(CN2CCCCC2CO1)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


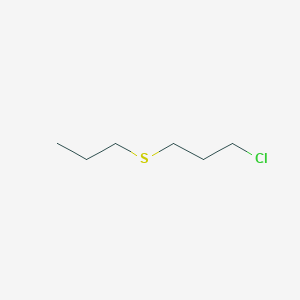
![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
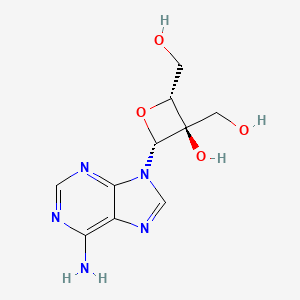

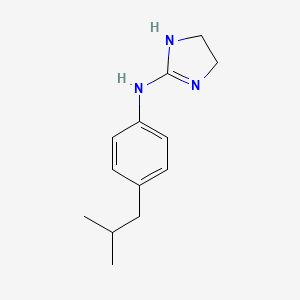

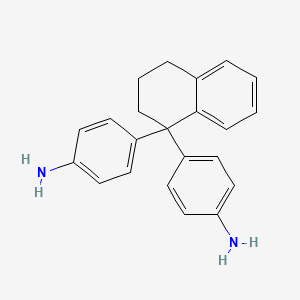



![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)

